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HPLC Troubleshooting Center
Welcome to the technical support center for High-Performance Liquid Chromatography

(HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs)

to help researchers, scientists, and drug development professionals resolve common issues

encountered during their experiments.

Pressure Issues
Fluctuations or abnormal pressure readings are common indicators of problems within the

HPLC system.

FAQs

What is causing the high pressure in my HPLC system?

High backpressure is often due to a blockage in the system.[1][2] To identify the source of

the blockage, it's recommended to systematically isolate different components.[1] Start by

disconnecting the column and checking the pressure of the system without it. If the pressure

returns to normal, the column is likely the cause of the high pressure.[1] If the pressure

remains high without the column, the blockage is likely in the tubing, injector, or other system

components.[2] Particulate buildup from samples or mobile phase, or precipitation of buffer

salts, are common culprits.[1]

My HPLC system is showing low or no pressure. What should I do?
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Low or no pressure in an HPLC system is typically a sign of a leak or an issue with the

pump.[1] Check all fittings and connections for any signs of leaks.[2] Air bubbles in the pump

head can also lead to low pressure.[1] Ensure your mobile phase is properly degassed and

prime the pump to remove any trapped air.[2] A faulty pump seal can also be a cause of low

pressure.[3]

Why is my HPLC system pressure fluctuating?

Pressure fluctuations are often caused by air in the pump, faulty check valves, or leaks in the

system.[2][4] Degassing the mobile phase and purging the pump are the first steps to

address this issue.[2] If the problem persists, inspecting and cleaning or replacing the check

valves may be necessary.[2]

Troubleshooting Workflow: High HPLC Pressure
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Caption: A logical workflow for diagnosing the cause of high pressure in an HPLC system.
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Peak Shape Problems
Deviations from the ideal symmetrical Gaussian peak shape can indicate a variety of issues

with the column, mobile phase, or sample.

FAQs

What causes peak tailing in my chromatogram?

Peak tailing is often caused by secondary interactions between the analyte and the

stationary phase, such as the interaction of basic compounds with acidic silanol groups on

the silica surface.[5][6] Other potential causes include column overload, a void at the column

inlet, or a blocked frit.[6] To address this, you can try adjusting the mobile phase pH, using an

end-capped column, or reducing the sample concentration.[5][6]

Why are my peaks fronting?

Peak fronting can be a result of sample overload, where the sample concentration is too high

for the column's capacity.[6][7] It can also be caused by poor sample solubility in the mobile

phase or a collapsed column bed.[6][8] Reducing the injection volume or sample

concentration is a common solution.[6][7]

My peaks are broad. What could be the reason?

Peak broadening can be caused by a number of factors, including a loss of column

efficiency, excessive dead volume in the system, or a slow injection speed.[5][9] Column

degradation over time is a frequent cause.[5] Ensure that all tubing connections are secure

and that the column is properly installed.[10]

What causes split peaks in HPLC?

Split peaks can be an indication of a partially blocked frit, a void in the column packing at the

head of the column, or an injection solvent that is too strong and incompatible with the

mobile phase.[6][11] If all peaks are splitting, the problem likely occurs before the column.[6]

Troubleshooting Workflow: HPLC Peak Tailing
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Peak Tailing Observed
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Add buffer to mobile phase.

Problem Resolved

Check for column void
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Caption: A decision tree for troubleshooting the common issue of peak tailing in HPLC.
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Retention Time Variability
Consistent retention times are crucial for compound identification. Drifting or shifting retention

times can compromise the accuracy of your analysis.

FAQs

Why are my retention times drifting?

Retention time drift can be caused by a variety of factors, including changes in mobile phase

composition, temperature fluctuations, or a column that has not been properly equilibrated.

[12] The gradual loss of stationary phase over time, especially when working at extreme pH

values, can also lead to drift.[13]

My retention times have suddenly shifted. What is the cause?

A sudden shift in retention times is often due to an error in the system, such as an incorrectly

prepared mobile phase or a change in flow rate.[13] A leak in the system can also cause a

sudden change in retention times.[14]

How can I ensure reproducible retention times?

To ensure reproducible retention times, it is important to carefully control experimental

conditions. This includes precise preparation of the mobile phase, using a column thermostat

to maintain a constant temperature, and allowing sufficient time for the column to equilibrate

with the mobile phase before starting an analysis.[12][14]

Baseline Issues
A stable baseline is essential for accurate peak integration and quantification. Baseline noise,

drift, or spikes can interfere with your results.

FAQs

What is causing baseline noise in my chromatogram?

Baseline noise can be caused by a number of factors, including air bubbles in the mobile

phase or detector, a contaminated or failing detector lamp, or pulsations from the pump.[12]
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[15] Using high-purity solvents and ensuring the mobile phase is properly degassed can help

to reduce baseline noise.[12]

Why is my baseline drifting?

Baseline drift is often the result of changes in mobile phase composition, temperature

fluctuations, or a contaminated column or detector cell.[12][16] Insufficient column

equilibration can also lead to a drifting baseline.[12]

I am seeing sharp spikes in my baseline. What are they?

Sharp spikes in the baseline are typically caused by air bubbles passing through the detector

or by electrical interference.[12] Particulates in the mobile phase or sample can also cause

baseline spikes.[12]

Carryover and Ghost Peaks
The appearance of unexpected peaks in a chromatogram can be due to carryover from

previous injections or contaminants in the system.

FAQs

What are ghost peaks and where do they come from?

Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from

the injected sample.[17][18] They can be caused by impurities in the mobile phase,

contamination from the HPLC system, or residual analytes from previous injections

(carryover).[18][19]

How can I prevent carryover in my HPLC analysis?

To prevent carryover, it is important to have an effective needle wash procedure for the

autosampler, using a solvent that can effectively remove all components of the sample.[20]

[21] Regular cleaning and maintenance of the HPLC system, including the injector and

column, are also crucial.[20][22]

How can I identify the source of ghost peaks?
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To identify the source of ghost peaks, you can perform a series of blank injections.[19][23] If

the ghost peaks appear in the blank injections, the source is likely the mobile phase or the

HPLC system.[19] If the ghost peaks only appear after a sample injection, it is likely due to

carryover.[18]

Data Presentation
Table 1: Properties of Common HPLC Solvents

Solvent Polarity Index
Viscosity (cP at
20°C)

UV Cutoff (nm)

n-Hexane 0.1 0.31 195

Toluene 2.4 0.59 284

Dichloromethane 3.1 0.44 233

Isopropanol 3.9 2.30 205

Tetrahydrofuran (THF) 4.0 0.55 212

Ethyl Acetate 4.4 0.45 256

Acetonitrile 5.8 0.37 190

Methanol 5.1 0.60 205

Water 10.2 1.00 <190

Note: Data compiled from various sources.[24] Values can vary slightly depending on the

source and measurement conditions.

Table 2: Typical HPLC Operating Pressures
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Column Type
Typical Particle
Size (µm)

Typical Dimensions
(ID x Length, mm)

Typical Operating
Pressure (psi/bar)

Analytical 3 - 5 4.6 x 150, 4.6 x 250 1000 - 3000 / 69 - 207

Narrow-bore 3 - 5 2.1 x 50, 2.1 x 100
1500 - 4000 / 103 -

276

Preparative 5 - 10 21.2 x 250, 50 x 250 500 - 1500 / 34 - 103

UHPLC < 2 2.1 x 50, 2.1 x 100
6000 - 15000 / 414 -

1034

Note: These are general ranges and can vary based on the specific column, mobile phase, and

flow rate used.[1]

Experimental Protocols
General HPLC Column Cleaning Procedure
Regular column cleaning is essential to maintain performance and extend the column's lifetime.

The following is a general procedure for cleaning a reversed-phase (C18, C8) column. Always

consult the manufacturer's instructions for your specific column.

Materials:

HPLC-grade water

HPLC-grade methanol

HPLC-grade acetonitrile

HPLC-grade isopropanol

0.1% Phosphoric acid or 0.1% Trifluoroacetic acid (optional, for removing basic compounds)

0.1% Triethylamine or 0.1% Ammonia solution (optional, for removing acidic compounds)

Procedure:
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Disconnect the column from the detector to avoid contaminating the detector cell.[25]

Reverse the column direction (backflush). This is generally more effective for removing

strongly retained contaminants from the column inlet.[25]

Wash with a series of solvents. Use a flow rate that is about half of the typical analytical flow

rate.[26] A general solvent series for flushing a reversed-phase column is as follows. Flush

with at least 10-20 column volumes of each solvent.

Mobile phase without buffer: To remove any precipitated buffer salts.[27]

100% HPLC-grade water: To remove any remaining salts and polar contaminants.[27]

100% Acetonitrile or Methanol: To remove non-polar compounds.[27]

100% Isopropanol: A stronger organic solvent to remove highly retained non-polar

compounds.[27]

For specific contaminants:

To remove strongly adsorbed basic compounds, wash with a solvent mixture such as

50:50 acetonitrile/water with 0.1% phosphoric acid or TFA.

To remove strongly adsorbed acidic compounds, wash with a solvent mixture such as

50:50 acetonitrile/water with 0.1% triethylamine or ammonia.

Re-equilibrate the column. After cleaning, flush the column with the intermediate solvent

(e.g., isopropanol), then the mobile phase organic solvent, and finally with the initial mobile

phase composition for at least 20-30 column volumes.

Reconnect the column to the detector in the correct flow direction and check the

performance by injecting a standard sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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